tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in organic chemistry and pharmaceutical research. This compound features a piperidine ring substituted with an amino group, a trifluoromethyl group, and a tert-butyl ester group. The presence of these functional groups imparts unique chemical properties and reactivity patterns to the molecule.
Preparation Methods
The synthesis of tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Esterification: The tert-butyl ester group is typically introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimized versions of these steps, often utilizing flow microreactor systems for increased efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific molecular pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes and receptors .
Comparison with Similar Compounds
tert-Butyl(3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl(3S)-3-(4-aminophenyl)piperidine-1-carboxylate: This compound features a phenyl group instead of a trifluoromethyl group, resulting in different reactivity and biological activity.
tert-Butyl(3R)-3-(trifluoromethyl)piperidine-1-carboxylate: The stereochemistry of the piperidine ring is different, which can affect the compound’s interactions with biological targets.
tert-Butyl(3S)-3-(4-nitrophenyl)piperidine-1-carboxylate: The presence of a nitro group instead of an amino group leads to different chemical and biological properties.
Properties
Molecular Formula |
C11H19F3N2O2 |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7?,8-/m1/s1 |
InChI Key |
BSKPTFCIFODADH-BRFYHDHCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)N)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C(F)(F)F |
Origin of Product |
United States |
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